(2-Butoxy-4-chlorophenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-butoxy-4-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWQEIZDBBRJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681710 | |
| Record name | (2-Butoxy-4-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-07-3 | |
| Record name | Boronic acid, B-(2-butoxy-4-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Butoxy-4-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to (2-Butoxy-4-chlorophenyl)boronic acid: Properties, Synthesis, and Applications
This compound is a substituted arylboronic acid that has emerged as a valuable reagent in organic synthesis. Boronic acids, as a class, are distinguished by their unique reactivity, stability, and relatively low toxicity, making them indispensable tools for chemists, particularly in the pharmaceutical and materials science sectors.[1] The primary utility of these compounds lies in their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] This reaction facilitates the formation of carbon-carbon (C-C) bonds, a fundamental process for constructing the complex molecular architectures of new drug candidates and functional materials.[4]
The specific structure of this compound, featuring a butoxy group ortho to the boronic acid and a chloro group in the para position, provides a unique combination of steric and electronic properties. These substituents allow researchers to fine-tune the characteristics of target molecules, influencing factors such as solubility, lipophilicity, and biological activity. This guide offers a detailed examination of its properties, a generalizable synthesis protocol, its core applications, and essential handling procedures for research and development professionals.
Physicochemical and Structural Properties
The physical and chemical characteristics of a reagent are fundamental to its application in synthesis. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1256355-07-3 | [5] |
| Molecular Formula | C₁₀H₁₄BClO₃ | [2] |
| Molecular Weight | 228.48 g/mol | [2] |
| Appearance | White to off-white solid (Typical for arylboronic acids) | General Knowledge |
| Storage | Room temperature, dry conditions | [2] |
Molecular Structure
The arrangement of the functional groups dictates the molecule's reactivity and interactions.
Caption: General workflow for the synthesis of an arylboronic acid.
Step-by-Step General Protocol
-
Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings and anhydrous tetrahydrofuran (THF). Add a solution of the starting aryl halide (e.g., 1-bromo-2-butoxy-4-chlorobenzene) in anhydrous THF dropwise. Gentle heating or a crystal of iodine may be required to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Boration: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. To this, add a solution of a trialkyl borate (e.g., trimethyl borate) in anhydrous THF dropwise, maintaining the internal temperature below -70 °C.
-
Stirring and Quenching: Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature overnight.
-
Hydrolysis: Cool the mixture in an ice bath and carefully quench by the slow, dropwise addition of aqueous acid (e.g., 10% H₂SO₄ or HCl). [6]5. Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude boronic acid often contains its cyclic anhydride, the boroxine. Recrystallization from a suitable solvent system (often involving water) is crucial to hydrolyze the boroxine and obtain the pure boronic acid. [7]The purified solid should be dried thoroughly under vacuum.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most powerful and versatile C-C bond-forming reactions in organic chemistry. [8][9]It involves the reaction of an organoboron compound (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. [9]
Mechanism and Self-Validating System
The catalytic cycle of the Suzuki reaction is a well-established, self-validating system. Each step regenerates a species required for the next, ensuring catalytic turnover. The base is crucial as it activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step. [10][11]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (Ar¹-X) to form a Pd(II) complex. The reactivity of the halide is generally I > Br > Cl. [12]2. Transmetalation: The organoboron species (Ar²-B(OH)₂), activated by the base, transfers its organic group (Ar²) to the palladium center, displacing the halide. This is the rate-determining step in many cases.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the new biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Significance in Drug Discovery and Development
Boronic acids are foundational in medicinal chemistry, not only for synthesis but also for their intrinsic biological properties. [3]Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma and the β-lactamase inhibitor Vaborbactam, incorporate a boronic acid moiety. [1][13]This underscores the value of boron-containing scaffolds in drug design.
This compound serves as a versatile building block, allowing for the introduction of its substituted phenyl ring into potential drug candidates. [2]This is critical for exploring structure-activity relationships (SAR), where chemists systematically modify a lead compound to optimize its efficacy and safety profile. The butoxy group can enhance lipophilicity and modulate binding interactions, while the chloro substituent provides an additional vector for modification and can influence the electronic properties of the molecule. Boronic acids are also considered bioisosteres of carboxylic acids, capable of forming reversible covalent bonds with serine, threonine, or lysine residues in enzyme active sites, a mechanism exploited in inhibitor design. [1]
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be followed when handling this compound. While specific toxicity data for this compound is limited, GHS classifications for similar arylboronic acids provide essential guidance. [14][15]
Hazard Identification (General for Arylboronic Acids)
-
Acute Toxicity, Oral: May be harmful if swallowed. [14][16]* Skin Corrosion/Irritation: May cause skin irritation. [17][18]* Eye Damage/Irritation: May cause serious eye irritation. [16][17]* Respiratory Irritation: May cause respiratory irritation if inhaled as dust. [14]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [17][18]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat. [16]* Handling: Avoid formation and inhalation of dust. [18]Avoid contact with skin, eyes, and clothing. [17]Wash hands thoroughly after handling. [16]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [2][19]* Incompatible Materials: Strong oxidizing agents and strong acids. [15][17]
Spectroscopic Characterization Profile
Characterization of the final product is a cornerstone of synthetic chemistry. Based on the structure of this compound and data from analogous compounds, the following spectroscopic features would be expected.
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons (typically in the 7.0-8.0 ppm range), the two B-O-H protons (a broad singlet that can vary in chemical shift and may exchange with D₂O), and the protons of the butoxy chain (a triplet for the O-CH₂, multiplets for the internal CH₂ groups, and a triplet for the terminal CH₃, all in the 0.9-4.2 ppm range).
-
¹³C NMR: The spectrum would display 10 distinct carbon signals: 6 for the aromatic ring (with the carbon attached to boron being broader and having a lower intensity) and 4 for the aliphatic butoxy chain.
-
¹¹B NMR: This is a highly diagnostic technique for boron-containing compounds. Tricoordinate arylboronic acids typically exhibit a broad signal in the range of +28 to +34 ppm relative to the BF₃·Et₂O standard. [20]* IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3200-3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups (around 2850-3100 cm⁻¹), aromatic C=C stretches (around 1600 cm⁻¹), and a strong B-O stretch (around 1350 cm⁻¹).
Conclusion
This compound is a highly functionalized and valuable building block for synthetic and medicinal chemists. Its primary role in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl structures. The specific substitution pattern offers chemists precise control over the steric and electronic properties of target molecules, making it a key reagent in the rational design of novel pharmaceuticals and advanced materials. Adherence to established protocols for its synthesis, purification, and handling ensures its effective and safe application in the laboratory.
References
- MySkinRecipes. (n.d.). 4-Butoxy-3-chlorophenylboronic acid.
-
Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5829. [Link]
-
PubChem. (n.d.). 4-Chlorophenylboronic acid. National Center for Biotechnology Information. [Link]
-
BuyersGuideChem. (n.d.). 2-Butoxy-4-chlorophenylboronic acid. [Link]
- Google Patents. (2002). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
-
Al-Zoubi, R. M., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(21), 7545. [Link]
-
Organic Syntheses. (n.d.). Procedure for recrystallization of 4-Chlorophenylboronic acid. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. National Center for Biotechnology Information. [Link]
-
PI Chemicals Ltd. (n.d.). Material Safety Data Sheet - 4-Chlorophenylboronic acid. [Link]
-
Angene Chemical. (2021). Safety Data Sheet - (4-Bromo-2-chlorophenyl)boronic acid. [Link]
-
Ertl, P., & Hamilton, A. D. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information for a publication. [Link]
-
Macmillan Group, Princeton University. (n.d.). B-Alkyl Suzuki Couplings. [Link]
-
GlobalChemMall. (n.d.). This compound. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Leveraging 4-Chlorophenylboronic Acid for Advanced Organic Synthesis Projects. [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. [Link]
-
Tariq, R., et al. (2021). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 26(16), 4983. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Butoxy-3-chlorophenylboronic acid [myskinrecipes.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nbinno.com [nbinno.com]
- 5. 2-Butoxy-4-chlorophenylboronic acid | 1256355-07-3 - BuyersGuideChem [buyersguidechem.com]
- 6. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. youtube.com [youtube.com]
- 12. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. angenechemical.com [angenechemical.com]
- 19. pipharm.com [pipharm.com]
- 20. chemistry.sdsu.edu [chemistry.sdsu.edu]
A Technical Guide to (2-Butoxy-4-chlorophenyl)boronic acid: Properties, Applications, and Experimental Protocols
Abstract: This technical guide provides an in-depth analysis of (2-Butoxy-4-chlorophenyl)boronic acid, a key building block in modern organic synthesis. The document details its fundamental physicochemical properties, including a precise determination of its molecular weight, and explores its primary application in palladium-catalyzed cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this paper offers field-proven insights into synthesis strategies, analytical validation, and safe handling protocols. A detailed, step-by-step experimental workflow for a typical Suzuki-Miyaura coupling reaction is provided, complete with a logical diagram, to bridge theoretical knowledge with practical application.
Introduction: The Strategic Importance of Arylboronic Acids
Arylboronic acids and their derivatives are foundational pillars of modern synthetic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient construction of carbon-carbon bonds, a process central to the synthesis of complex organic molecules.[1] Their value in pharmaceutical research and drug development is particularly noteworthy.[1] The stability, low toxicity, and ease of handling of boronic acids compared to other organometallic reagents have cemented their status as indispensable tools for medicinal chemists. The compound this compound, with its specific substitution pattern, offers a unique structural motif for creating novel molecular architectures, particularly in the development of bioactive compounds and advanced materials.[1]
Physicochemical Profile of this compound
A thorough understanding of a reagent's physical and chemical properties is a prerequisite for its effective and safe use in any experimental context. The identity and purity of this compound are defined by the parameters outlined below.
Molecular Structure and Weight
The molecular weight of a compound is a critical parameter for stoichiometric calculations in reaction planning. It is derived from the molecular formula and the atomic weights of the constituent elements.
-
Molecular Formula: C₁₀H₁₄BClO₃
-
CAS Number: 1256355-07-3[2]
The molecular weight is calculated as follows:
-
(10 x Carbon atomic weight) + (14 x Hydrogen atomic weight) + (1 x Boron atomic weight) + (1 x Chlorine atomic weight) + (3 x Oxygen atomic weight)
-
(10 x 12.011) + (14 x 1.008) + (1 x 10.81) + (1 x 35.453) + (3 x 15.999) = 228.48 g/mol
This calculated value is consistent with supplier and database information.
Key Physicochemical Data
The following table summarizes the essential properties of this compound, which are crucial for experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Source |
| Molecular Weight | 228.48 g/mol | |
| Molecular Formula | C₁₀H₁₄BClO₃ | |
| CAS Number | 1256355-07-3 | [2] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 147-151 °C | [1] |
| Boiling Point | 376.1 °C (Predicted) | [1] |
| Density | 1.2 g/cm³ (Predicted) | [1] |
Synthesis and Purification Paradigms
While specific, peer-reviewed synthesis routes for this compound are proprietary, its structure suggests a synthesis pathway common for substituted arylboronic acids. A plausible approach involves a Grignard reaction followed by borylation.
-
Grignard Reagent Formation: The synthesis would likely begin with the corresponding aryl halide. A Grignard reagent is formed by reacting the aryl halide with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF).
-
Borylation: The resulting Grignard reagent is then reacted at low temperatures with a trialkyl borate, such as trimethyl borate or triisopropyl borate.
-
Hydrolysis: The reaction mixture is subsequently quenched with an acid (e.g., dilute HCl) to hydrolyze the boronate ester intermediate, yielding the final arylboronic acid product.[3]
Expert Insight: The purity of the final product is paramount for successful cross-coupling reactions. Boronic acids are prone to forming anhydride trimers (boroxines) upon dehydration. It is often necessary to recrystallize the crude product from a suitable solvent system, such as water or an organic solvent mixture, to ensure high purity and remove any inorganic salts or boroxine species.[4]
Analytical Validation and Quality Control
Confirming the identity, purity, and stability of this compound is a critical step before its use. A multi-technique approach is recommended for comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, while ¹¹B NMR can provide information about the boron environment and the potential presence of boroxine anhydrides.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for assessing purity and confirming the molecular weight of the target compound.[5] Developing a stable LC-MS method can be challenging due to the on-column degradation of boronic acids; however, modern reversed-phase columns with low silanol activity can mitigate this issue.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of boronic acids. A well-developed HPLC method can separate the desired boronic acid from starting materials, byproducts, and degradation products.[7]
Self-Validating System: A robust analytical workflow involves running a reference standard alongside the synthesized material to confirm retention time and mass spectral data. The purity should ideally be >98% for use in sensitive downstream applications like drug discovery.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a C-C bond between the boronic acid's aryl group and another aryl or vinyl halide/triflate.
The Catalytic Cycle
The reaction is catalyzed by a palladium(0) complex and requires a base for the activation of the boronic acid. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/vinyl halide (R¹-X), forming a Pd(II) complex. The reactivity of the halide is a critical factor, with the trend being I > Br > OTf >> Cl.[][9]
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[10] This species then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Exemplar Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using this compound.
Objective: To synthesize a biaryl compound by coupling this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Step-by-Step Protocol:
-
Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: This step is crucial to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.
-
Reagent Addition: To the flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via cannula or syringe. Causality: Using degassed solvents further minimizes oxygen in the reaction system. The aqueous phase is necessary for dissolving the inorganic base and facilitating the transmetalation step.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Validation: Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
While boronic acids are generally less hazardous than many other organometallic reagents, proper safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[11] Avoid creating dust.[11] Avoid contact with skin, eyes, and clothing.[11] After handling, wash hands thoroughly.[12]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11] Storage under an inert atmosphere is recommended to prevent degradation.[11]
-
Spill Response: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for proper disposal.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its precise molecular weight of 228.48 g/mol serves as the foundation for its quantitative use in creating complex molecules, most notably through the robust and reliable Suzuki-Miyaura cross-coupling reaction. By understanding its physicochemical properties, adhering to validated analytical and experimental protocols, and observing strict safety measures, researchers can effectively leverage this reagent to advance programs in drug discovery, materials science, and beyond.
References
-
PubChem. 4-Chlorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. 4-Butoxy-3-chlorophenylboronic acid. Retrieved from [Link]
-
PubChem. 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
GlobalChemMall. This compound. Retrieved from [Link]
-
BuyersGuideChem. 2-Butoxy-4-chlorophenylboronic acid. Retrieved from [Link]
-
Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]
-
ACS Publications. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. (2021-06-08). Retrieved from [Link]
-
ResearchGate. Suzuki coupling of 4-chloroacetophenone 14 with arylboronic acids in water. Retrieved from [Link]
-
MDPI. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15). Retrieved from [Link]
-
Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Organic Syntheses. 4 - Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Lab Alley. Boric Acid Safety & Hazards. Retrieved from [Link]
- Google Patents. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
-
PubMed. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. (2015-10-23). Retrieved from [Link]
-
ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025-08-05). Retrieved from [Link]
-
PubMed Central. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Retrieved from [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. (2005-02-16). Retrieved from [Link]
Sources
- 1. 4-Butoxy-3-chlorophenylboronic acid [myskinrecipes.com]
- 2. 2-Butoxy-4-chlorophenylboronic acid | 1256355-07-3 - BuyersGuideChem [buyersguidechem.com]
- 3. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. fishersci.com [fishersci.com]
- 12. chempoint.com [chempoint.com]
A Senior Application Scientist's Technical Guide to (2-Butoxy-4-chlorophenyl)boronic acid: Sourcing, Application, and Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of (2-Butoxy-4-chlorophenyl)boronic acid, a key building block in modern synthetic chemistry. We will explore its chemical properties, reliable sourcing, and core applications, with a focus on the mechanistic underpinnings and practical execution of the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Boronic acids are a class of organoboron compounds that have become indispensable in medicinal chemistry and materials science.[1][2] Their utility stems primarily from their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][2][3] This reaction's tolerance for a wide array of functional groups, coupled with the general stability and low toxicity of boronic acids, has cemented its status as one of the most widely used transformations in the synthesis of complex molecules.[1][2]
This compound is a strategically substituted arylboronic acid. The presence of the chloro and butoxy groups on the phenyl ring allows for fine-tuning of steric and electronic properties, making it a valuable intermediate in the synthesis of targeted bioactive compounds and functional materials.[3]
Key Identifiers:
-
CAS Number: 1256355-07-3[4]
-
Molecular Formula: C₁₀H₁₄BClO₃
-
Molecular Weight: 228.48 g/mol
Physicochemical Properties and Supplier Information
Sourcing high-quality reagents is paramount for reproducible and successful synthetic outcomes. This compound is available from several reputable chemical suppliers, often with purities exceeding 98%.
Table 1: Technical Specifications
| Property | Value | Source(s) |
| Appearance | White to light cream powder/solid | [5] |
| Purity | Typically ≥98% | |
| Melting Point | 147-151°C | [3] |
| Solubility | Soluble in methanol; slightly soluble in water | [6] |
| Storage | Room temperature, dry conditions | [3] |
Table 2: Representative Suppliers
| Supplier | Country | Notes |
| Sigma-Aldrich | International | Offers the compound through their Combi-Blocks catalog. |
| Combi-Blocks, Inc. | USA | A primary manufacturer and supplier of this reagent. |
| GlobalChemMall | China | Lists the product with a specification of 99% minimum purity. |
| BIOZOL GmbH | Germany | A distributor providing access to this chemical for the European market.[4] |
| Leap Chem Co., Ltd | China | A global supplier of fine chemicals, including this boronic acid.[4] |
Note: Availability and pricing are subject to change. Researchers should request quotes directly from suppliers.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid's aryl group and an aryl, vinyl, or alkyl halide or triflate.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, NaOH), forming a more nucleophilic boronate species.[7][8] This boronate then transfers its organic group (the 2-butoxy-4-chlorophenyl moiety) to the Pd(II) complex, displacing the halide. This is a crucial step in the formation of the new C-C bond.[1]
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Toluene/Water mixture (e.g., 4:1 v/v)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry reaction vessel, combine the Aryl Bromide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and anhydrous K₂CO₃ (2.5 eq). Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic acid for transmetalation.[7]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed Toluene/Water solvent mixture via syringe. The biphasic system helps to dissolve both the organic reagents and the inorganic base.
-
Reaction: Heat the mixture with vigorous stirring to 80-90 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Synthesis, Handling, and Safety
General Synthesis Route
Arylboronic acids are commonly synthesized via the reaction of an organometallic reagent (like a Grignard or organolithium) with a trialkyl borate ester at low temperatures, followed by acidic workup.[8][9] For this compound, this would involve the formation of the corresponding Grignard reagent from 1-bromo-2-butoxy-4-chlorobenzene.
Safe Handling and Storage
As with all chemical reagents, proper safety protocols must be followed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Handle in a well-ventilated fume hood. Avoid breathing dust.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[3] Commercially available boronic acids can contain varying amounts of their anhydride (boroxine), which can be converted back to the acid form, if necessary, by recrystallization from water.[10]
-
Hazards: The compound may be harmful if swallowed and can cause skin and eye irritation.[5] Review the Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a versatile and valuable reagent for synthetic chemists. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a direct route to complex biaryl structures that are often scaffolds for new pharmaceutical agents and advanced materials. Understanding its properties, sourcing from reputable suppliers, and employing validated protocols are key to leveraging its full synthetic potential.
References
-
MySkinRecipes. (n.d.). 4-Butoxy-3-chlorophenylboronic acid. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2-Butoxy-4-chlorophenylboronic acid | 1256355-07-3. Retrieved from [Link]
-
Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]
-
GlobalChemMall. (n.d.). This compound. Retrieved from [Link]
-
Boron Molecular. (n.d.). Buy 4-Chlorophenylboronic acid. Retrieved from [Link]
-
Singh, U. B., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Retrieved from [Link]
- Google Patents. (2002). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Retrieved from [Link]
-
Organic Syntheses. (n.d.). RHODIUM-CATALYZED ENANTIOSELECTIVE ADDITION OF ARYLBORONIC ACIDS TO N-TERT-BUTANESULFINYL KETIMINES: A GENERAL SYNTHESIS OF CHIRAL TRIARYLMETHYLAMINES. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]
-
Optima Chemical. (n.d.). Boronic Acid Manufacturer and Distributor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
Ertl, P., & Rodrigues, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Retrieved from [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 4-Butoxy-3-chlorophenylboronic acid [myskinrecipes.com]
- 4. 2-Butoxy-4-chlorophenylboronic acid | 1256355-07-3 - BuyersGuideChem [buyersguidechem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 4-Chlorophenylboronic Acid | 1679-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
(2-Butoxy-4-chlorophenyl)boronic acid safety data sheet
An In-Depth Technical Guide to the Safe Handling of (2-Butoxy-4-chlorophenyl)boronic Acid
For the modern researcher, scientist, and drug development professional, a deep understanding of chemical safety is not merely a regulatory hurdle but a cornerstone of scientific integrity and experimental success. This guide provides a comprehensive, in-depth analysis of the safe handling, storage, and emergency management of this compound (CAS No. 1256355-07-3). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes data from structurally related compounds to offer a robust framework for risk mitigation, grounded in the principles of causality and self-validating protocols.
Compound Profile and Inferred Hazard Analysis
This compound is a substituted phenylboronic acid, a class of reagents indispensable for carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its utility in the synthesis of complex organic molecules, especially in pharmaceutical and materials science research, necessitates a thorough understanding of its potential hazards.[1]
Due to the absence of a comprehensive, publicly available SDS for this specific molecule, this guide employs a scientifically rigorous approach by inferring its toxicological and hazardous properties from well-characterized structural analogues: 4-chlorophenylboronic acid, 2-chlorophenylboronic acid, and 2-butoxyethanol. This methodology allows us to anticipate and control risks effectively.
Physical and Chemical Properties
A summary of the known and inferred properties is presented below.
| Property | Value / Information | Source |
| CAS Number | 1256355-07-3 | [2] |
| Molecular Formula | C₁₀H₁₄BClO₃ | [1] |
| Molecular Weight | 228.49 g/mol | [1] |
| Appearance | Inferred to be a white to off-white solid or powder. | [3] |
| Melting Point | 147-151°C (for the related 4-Butoxy-3-chlorophenylboronic acid) | [1] |
| Stability | Stable under normal storage conditions. | [4] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [4][5] |
| Solubility | Inferred to be slightly soluble in water, soluble in methanol. | [3] |
Hazard Identification and Classification
Based on aggregated GHS data for chlorophenylboronic acids, the primary hazards are categorized as follows.[6] The "Warning" signal word is appropriate for this compound.[5][7]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[6] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[8] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[8] |
Expert Insight: The toxicity profile is driven by the combination of the chlorinated aromatic ring and the boronic acid moiety. The butoxy group may influence the compound's absorption characteristics. It is crucial to treat all boronic acids with caution, as some have been identified as a "novel class of bacterial mutagen," highlighting the need to minimize exposure even if the specific mutagenic potential of this compound is uncharacterized.[9]
The Core of Safe Handling: A Multi-Layered Approach
A robust safety protocol is not a single action but a system of overlapping controls. The following workflow illustrates the hierarchy of controls that should be implemented when working with this compound.
Caption: Hierarchy of controls for managing chemical risk.
Experimental Protocols for Safe Use
Personal Protective Equipment (PPE)
The final barrier between the researcher and the chemical, proper PPE is non-negotiable.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.[10]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory area.[11][12]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers all exposed skin.[10]
-
Respiratory Protection: All handling of the solid powder or solutions should be performed within a certified chemical fume hood to prevent inhalation.[12]
Step-by-Step Handling Protocol
This protocol is designed to minimize exposure through inhalation, dermal contact, and ingestion.
-
Preparation:
-
Designate a specific area within a chemical fume hood for the experiment.
-
Ensure safety showers and eyewash stations are accessible and unobstructed.[8]
-
Assemble all necessary equipment and reagents before retrieving the this compound.
-
-
Weighing and Transfer (Solid):
-
Solution Preparation and Reaction:
-
Add the solid reagent to the solvent slowly.
-
If the process is exothermic, use an ice bath for cooling.
-
Keep all containers capped or covered when not in active use.
-
-
Post-Handling:
Emergency Procedures: A Self-Validating System
Rapid and correct response during an emergency is critical. The following protocols provide a clear, logical path for managing incidents.
First-Aid Measures
| Exposure Route | Action | Causality |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] | Removes the individual from the source of exposure and supports respiration. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7] | Dilutes and removes the chemical from the skin to prevent further absorption and irritation. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] | Physical removal of the irritant from the sensitive eye tissues is paramount to prevent serious damage. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7] | Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth removes residual chemical. |
Spill Response Protocol
The correct response to a spill depends on its scale and the associated hazards.
Sources
- 1. 4-Butoxy-3-chlorophenylboronic acid [myskinrecipes.com]
- 2. 2-Butoxy-4-chlorophenylboronic acid | 1256355-07-3 - BuyersGuideChem [buyersguidechem.com]
- 3. 4-Chlorophenylboronic Acid | 1679-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. pipharm.com [pipharm.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. keyorganics.net [keyorganics.net]
- 8. fishersci.com [fishersci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scienceequip.com.au [scienceequip.com.au]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]
Methodological & Application
Application Notes and Protocols for the Use of (2-Butoxy-4-chlorophenyl)boronic Acid in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Role of Substituted Phenylboronic Acids in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to assemble complex molecular architectures.[1] Central to this transformation are organoboron reagents, particularly arylboronic acids, prized for their stability, low toxicity, and high functional group tolerance.[2] Among these, (2-Butoxy-4-chlorophenyl)boronic acid has emerged as a valuable building block in the synthesis of key pharmaceutical intermediates.
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of this compound. We will delve into the mechanistic nuances of its reactivity, provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling, and discuss the influence of its specific substitution pattern on reaction outcomes. The primary focus of this guide will be its application in the synthesis of precursors to Canagliflozin, a prominent SGLT2 inhibitor for the treatment of type 2 diabetes.[3]
Scientific Rationale: The Influence of Ortho-Butoxy and Para-Chloro Substituents
The unique reactivity of this compound is not merely incidental; it is a direct consequence of the electronic and steric effects imparted by its substituents.
-
The ortho-Butoxy Group: The presence of an alkoxy group at the ortho position to the boronic acid moiety can significantly influence the course of the Suzuki-Miyaura reaction. It is proposed that the oxygen atom of the butoxy group can coordinate to the palladium center during the catalytic cycle. This chelation effect can stabilize key intermediates, potentially accelerating the rate-determining transmetalation step and influencing the regioselectivity of the coupling.
-
The para-Chloro Group: The electron-withdrawing nature of the chlorine atom at the para position modulates the electronic properties of the phenyl ring, influencing its reactivity in the cross-coupling reaction. This substitution also provides a potential handle for further functionalization in more complex synthetic routes.
Core Application: Synthesis of a Canagliflozin Precursor
A significant application of this compound is in the synthesis of C-aryl glucoside SGLT2 inhibitors, such as Canagliflozin.[4][5] The key step involves a Suzuki-Miyaura coupling to create the biaryl linkage central to the pharmacophore.
Reaction Scheme:
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) species.[7]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the palladium center.[2] This is often the rate-determining step.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[8]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of arylboronic acids via Grignard reagents.[9]
Materials:
-
1-Bromo-2-butoxy-4-chlorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Sulfuric acid (2 M)
-
Toluene
-
Heptane
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a small portion of a solution of 1-bromo-2-butoxy-4-chlorobenzene (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction begins (disappearance of iodine color and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add trimethyl borate (1.5 equivalents) dropwise via syringe, maintaining the internal temperature below -60 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of 2 M sulfuric acid until the solution is acidic (pH ~2).
-
Extract the aqueous layer with toluene (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude boronic acid.
-
-
Purification:
-
Recrystallize the crude product from a toluene/heptane solvent system to yield pure this compound as a white solid.
-
Protocol 2: Suzuki-Miyaura Coupling for a Canagliflozin Precursor
This protocol is a representative procedure for the coupling of this compound with a suitable aryl halide, based on conditions reported in the patent literature for Canagliflozin synthesis.[10]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide/iodide (e.g., a protected C-glucoside with a halogenated aromatic moiety) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.02 - 0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, THF/water)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), base (2.0-3.0 equivalents), and palladium catalyst (0.02-0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical conditions for Suzuki-Miyaura couplings involving arylboronic acids. Specific conditions for this compound may require optimization.
| Parameter | Typical Range/Examples | Rationale/Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Choice depends on substrate reactivity and stability. Pre-catalysts often offer better performance. |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are desirable for process efficiency and cost-effectiveness. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base is crucial for activating the boronic acid.[2] Cesium bases are often effective for challenging couplings. |
| Solvent System | Toluene, Dioxane, THF, DMF (often with water) | A mixed solvent system can improve the solubility of both organic and inorganic reagents. |
| Temperature | Room Temperature to 120 °C | Higher temperatures can accelerate the reaction but may also lead to decomposition of sensitive substrates. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS to determine completion. |
| Yield | 70 - 95% | Highly dependent on the specific coupling partners and reaction conditions. |
Safety and Handling
This compound, like other boronic acids, should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Use in a well-ventilated area or a fume hood.[12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important building block for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern offers advantages in controlling reactivity and provides a versatile scaffold for further molecular elaboration. The protocols and technical information provided in this guide are intended to empower researchers to effectively and safely utilize this valuable reagent in their drug discovery and development endeavors. A thorough understanding of the Suzuki-Miyaura reaction mechanism and careful optimization of reaction parameters are key to achieving high yields and purity in the synthesis of target molecules.
References
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40 (23), 4544-4568. [Link]
-
Nomura, S., et al. Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. J. Med. Chem.2010 , 53 (17), 6355-6360. [Link]
-
Metil, D. S., et al. Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Org. Process Res. Dev.2018 , 22 (1), 27-39. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. RSC Adv.2024 , 14, 1345-1353. [Link]
-
Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angew. Chem. Int. Ed.2011 , 50 (30), 6722-6737. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angew. Chem. Int. Ed.2012 , 51 (44), 11073-11077. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
4-Chlorophenylboronic acid. Organic Syntheses. 2019 , 95, 328-342. [Link]
- Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin.
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
(S)-ETHYL 3-(4-BROMOPHENYL)BUTANOATE. Organic Syntheses. 2019 , 95, 328-342. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin.
-
Suzuki-Miyaura cross-coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Stereoselective synthesis of intermediates in the preparation of ß-C-arylglucosides.
-
Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. 2014 , 91, 1-14. [Link]
-
SAFETY DATA SHEET: 4-Chlorophenylboronic acid. Fisher Scientific. [Link]
- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemCatChem2021 , 13 (14), 3362-3370. [Link]
-
Safety Data Sheet: 2-butoxyethanol. Chemos GmbH & Co. KG. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Safety Data Sheet: (4-Bromo-2-chlorophenyl)boronic acid. Angene Chemical. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. medkoo.com [medkoo.com]
- 4. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]
- 5. EP2947077A1 - Stereoselective synthesis of intermediates in the preparation of Ã-C-arylglucosides - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 10. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. chemos.de [chemos.de]
Application Notes and Protocols for the Preparation of Kinase Inhibitors Using (2-Butoxy-4-chlorophenyl)boronic Acid
Introduction: The Strategic Role of (2-Butoxy-4-chlorophenyl)boronic Acid in Kinase Inhibitor Synthesis
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[1] Boronic acids and their derivatives have emerged as indispensable building blocks in medicinal chemistry for the synthesis of these targeted therapies.[2] This is largely due to their versatility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4]
This compound is a particularly valuable reagent in this context. The substituted phenyl ring it provides can serve as a key structural motif in the final kinase inhibitor, often interacting with specific residues within the ATP-binding pocket of the target kinase.[5] The butoxy and chloro substituents offer a handle for modulating the physicochemical properties of the inhibitor, such as lipophilicity and electronic character, which are critical for optimizing potency, selectivity, and pharmacokinetic profiles. The strategic placement of these groups can lead to enhanced binding affinity and improved drug-like properties.[6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors. It outlines the key properties of this reagent, a comprehensive, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction, and an exploration of the underlying reaction mechanism.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₁₄BClO₃ |
| Molecular Weight | 228.48 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 101-106 °C |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and THF. |
| Storage | Store in a cool, dry place away from moisture and oxidizing agents. |
Note: These properties are typical and may vary slightly between suppliers. Always refer to the supplier's safety data sheet (SDS) for specific handling and storage instructions.
Core Protocol: Synthesis of a Kinase Inhibitor Precursor via Suzuki-Miyaura Coupling
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide (Ar-X), a common strategy for constructing the core scaffold of many kinase inhibitors.[7][8]
Causality Behind Experimental Choices
The selection of each reagent and reaction condition is critical for the success of the Suzuki-Miyaura coupling. The palladium catalyst, in its Pd(0) active form, is essential for the catalytic cycle.[4] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation to the palladium center. The solvent system is chosen to ensure the solubility of all reactants and to facilitate the reaction at an appropriate temperature.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of a kinase inhibitor precursor.
Materials and Reagents
-
Aryl halide (Ar-X) (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Methodology
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
-
Solvent Addition and Degassing:
-
Add the chosen solvent system (e.g., a mixture of toluene and water, 4:1 v/v) to the flask. The solvent should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[9]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.[11]
-
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group (the 2-butoxy-4-chlorophenyl moiety in this case) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[10]
Application in Kinase Signaling and Drug Design
The biaryl structures synthesized using this compound can serve as potent and selective inhibitors of various protein kinases. These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.[8]
Simplified Kinase Signaling Pathway
Caption: A representative kinase signaling pathway and the point of inhibition.
The dysregulation of such pathways is a common driver of cancer progression. For instance, the Mitogen-Activated Protein Kinase (MAPK) pathway is frequently hyperactivated in various cancers. Inhibitors designed using the described synthetic strategies can effectively block these aberrant signals, leading to the inhibition of tumor growth and induction of apoptosis.[12] The 2-butoxy-4-chlorophenyl moiety can be strategically positioned within the inhibitor to make crucial hydrophobic and/or halogen bonding interactions with the kinase active site, contributing to high binding affinity and selectivity.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of kinase inhibitors. The Suzuki-Miyaura coupling provides a robust and efficient method for incorporating this substituted phenyl motif into a wide range of molecular scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the field of drug discovery to effectively utilize this important building block in the development of novel and potent targeted therapies.
References
- Al-Sudani, B. T., Abdalqader, M. A., & Numan, I. T. (2023). Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2- dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. Iraqi Journal of Pharmaceutical Sciences, 32(1), 1-8.
- Borges, F., Coimbra, J., & Silva, T. (2020).
- da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105.
- Furet, P., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4752-4763.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Moody, C. J., & Roffey, J. R. A. (2006). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Organic & Biomolecular Chemistry, 4(22), 4101-4110.
- Roskoski, R., Jr. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research, 199, 107059.
- Siddiqui, H. L., et al. (2019). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 24(12), 2244.
- Trippier, P. C., & McGuigan, C. (2010).
- Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer.
- Zhang, J., et al. (2012). Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode. ACS Medicinal Chemistry Letters, 3(2), 120-124.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
- Ardito, F., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5273.
- Dhangar, K., & Sangith, A. (2016). Organoborane coupling reactions (Suzuki coupling). World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 746-761.
- Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
- Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 185, 106514.
- Wu, P., & Nielsen, T. E. (2020). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Drug Discovery Today, 25(5), 849-856.
- Yang, Y., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15478-15529.
Sources
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing protodeboronation of (2-Butoxy-4-chlorophenyl)boronic acid
Welcome to the dedicated technical support center for (2-Butoxy-4-chlorophenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the use of this versatile reagent, with a primary focus on preventing its undesired protodeboronation. Here, we combine fundamental mechanistic understanding with practical, field-tested advice to ensure the success of your synthetic endeavors.
Understanding Protodeboronation: The Unwanted Side Reaction
Protodeboronation is the cleavage of a carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This reaction is a frequent culprit in reducing the efficiency of cross-coupling reactions, such as the Suzuki-Miyaura coupling, by consuming the boronic acid starting material.[1][2] The propensity of a given boronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic and steric nature of the substituents on the aryl ring.[1]
For this compound, the electron-donating nature of the butoxy group and the electron-withdrawing nature of the chloro group create a nuanced electronic environment that influences the stability of the C-B bond.
There are two primary, well-documented mechanisms for the protodeboronation of arylboronic acids:
-
Acid-Catalyzed Protodeboronation: This pathway involves the reaction of the boronic acid with an acid.[1][3]
-
Base-Catalyzed Protodeboronation: This mechanism proceeds through the formation of a boronate species by reaction with a base, which is then protonated by a proton source like water.[1][3][4]
It is crucial to recognize that the conditions typically employed for Suzuki-Miyaura couplings (i.e., the presence of a base and a palladium catalyst) can unfortunately also facilitate protodeboronation.[5]
Troubleshooting Guide: Tackling Protodeboronation Head-On
This section addresses common issues encountered during reactions involving this compound in a practical question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired product, and I'm isolating a significant amount of 1-butoxy-3-chlorobenzene. What is happening and how can I fix it?
Answer:
The isolation of 1-butoxy-3-chlorobenzene is a clear indication of protodeboronation. This side reaction is competing with your desired Suzuki-Miyaura coupling. The key to improving your yield is to accelerate the rate of the productive coupling relative to the rate of protodeboronation.
Here is a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand Selection:
-
Increase Catalyst Activity: The rate of the Suzuki coupling is critically dependent on the catalyst's efficiency.[1] Consider switching to a more active palladium catalyst system. For instance, palladium(II) complexes with bulky phosphine ligands are known to accelerate protodeboronation, so a careful choice of ligand is crucial.[5]
-
Ligand Choice: If you are using a standard ligand like PPh₃, consider switching to a more electron-rich and sterically hindered biarylphosphine ligand (e.g., SPhos, XPhos). These can often promote the desired reductive elimination step in the Suzuki cycle, outcompeting the protodeboronation pathway.[6]
2. Reaction Conditions Optimization:
-
Base Selection: The choice and concentration of the base are critical.[5] While a base is necessary for the Suzuki reaction, strong bases can accelerate protodeboronation.[3][4] Consider using a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH or K₂CO₃) or using the minimum effective amount.
-
Solvent System: Anhydrous conditions can sometimes suppress protodeboronation by minimizing the availability of protons.[6] Consider using solvents like toluene or 1,4-dioxane with minimal water content. However, be aware that some water can be beneficial for the Suzuki coupling itself.[5] A careful balance is necessary.
-
Temperature: Lowering the reaction temperature can sometimes favor the desired coupling over protodeboronation, as the activation energy for the side reaction may be higher.[7]
3. "Slow Release" Strategies:
If the above optimizations are insufficient, consider converting the boronic acid to a more stable derivative that slowly releases the active boronic acid under the reaction conditions. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing its decomposition.[1]
-
MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are highly stable crystalline solids that can be used directly in Suzuki couplings. They slowly hydrolyze to release the boronic acid in the presence of a base.[1][8]
-
Organotrifluoroborates: Potassium aryltrifluoroborates (R-BF₃K) are another class of stable, crystalline solids that can be used in place of boronic acids.[1][8]
Question 2: I'm observing significant decomposition of my this compound even before I add my coupling partner. How can I improve its stability in the reaction mixture?
Answer:
This indicates that the boronic acid is unstable under your pre-incubation or initial reaction conditions. The primary factors to consider are pH and the presence of certain catalysts.
-
pH Control: The stability of arylboronic acids is highly pH-dependent.[1][9] Generally, they are most stable at neutral or slightly acidic pH.[1] If your protocol involves pre-mixing the boronic acid with a strong base, this will accelerate its decomposition. Add the base last, or as a solution over time, once all other components are present and the reaction is at the desired temperature.
-
Catalyst-Induced Decomposition: As mentioned, certain palladium-phosphine complexes can catalyze protodeboronation.[5] Ensure that your palladium precatalyst is activated in the presence of the coupling partners to favor the productive catalytic cycle.
Below is a diagram illustrating the competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway.
Caption: Competition between Suzuki coupling and protodeboronation.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound?
A: Like most boronic acids, it should be stored in a cool, dry place, away from light and moisture. A desiccator or a glovebox with an inert atmosphere is ideal for long-term storage.
Q: Can I use ¹H NMR to monitor the protodeboronation of my starting material?
A: Yes, ¹H NMR is an excellent tool for this. You will see the disappearance of the signals corresponding to the aromatic protons of this compound and the appearance of new signals for the protons of 1-butoxy-3-chlorobenzene. You can use an internal standard for quantitative analysis.
Q: Are there any analytical techniques to quantify the extent of protodeboronation in my reaction mixture?
A: Besides ¹H NMR, you can use LC-MS or GC-MS to separate and quantify the boronic acid, the desired product, and the protodeboronated byproduct. Developing a reliable chromatographic method is essential for accurate monitoring.
Q: Does the purity of my this compound affect its stability?
A: Yes, impurities can sometimes catalyze decomposition. For instance, residual acid or base from the synthesis of the boronic acid could affect its stability. It is always recommended to use high-purity reagents.
Experimental Protocols
Protocol 1: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize protodeboronation.
Reagents and Materials:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Anhydrous, degassed water (if required)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry reaction flask under an inert atmosphere, add the this compound (1.2 eq.), the aryl bromide (1.0 eq.), and the base (2.0 eq.).
-
Catalyst Preparation: In a separate flask, pre-mix the palladium precatalyst (e.g., 1-2 mol%) and the ligand (e.g., 2-4 mol%) in a small amount of the reaction solvent.
-
Reaction Initiation: Add the anhydrous solvent to the flask containing the boronic acid, aryl bromide, and base. Begin stirring and heat the mixture to the desired temperature (start with a lower temperature, e.g., 80 °C).
-
Catalyst Addition: Once the reaction mixture has reached the set temperature, add the pre-mixed catalyst solution via syringe.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. Check for the formation of the desired product and the protodeboronated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Summary Table: Influence of Reaction Parameters on Protodeboronation
| Parameter | Condition A (High Protodeboronation) | Condition B (Low Protodeboronation) | Rationale for Improvement |
| Base | K₂CO₃ (stronger) | K₃PO₄ (weaker) | Reduces the rate of base-catalyzed protodeboronation.[3][4] |
| Solvent | Dioxane/Water (4:1) | Anhydrous Toluene | Minimizes the proton source for protodeboronation.[6] |
| Ligand | PPh₃ | SPhos | Accelerates the Suzuki coupling cycle relative to protodeboronation.[6] |
| Temperature | 100 °C | 80 °C | May lower the rate of the undesired side reaction more significantly.[7] |
Visualization of Troubleshooting Workflow
The following flowchart provides a logical sequence for troubleshooting protodeboronation issues.
Caption: Troubleshooting workflow for protodeboronation.
References
-
Wikipedia. Protodeboronation. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Organic Chemistry Portal. Protodeboronations. [Link]
-
Reddit. (2023). Protodeboronation product. r/Chempros. [Link]
-
Liu, Z., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Kaur, S., et al. (2022). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. [Link]
-
Reddit. (2024). For the pro's (Suzuki). r/Chempros. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from (2-Butoxy-4-chlorophenyl)boronic acid Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in chemical synthesis utilizing (2-Butoxy-4-chlorophenyl)boronic acid. As a key building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, its effective use is paramount.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common and complex purification challenges encountered post-reaction, ensuring the isolation of high-purity products.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of reaction products derived from this compound. Each problem is presented with probable causes and actionable solutions.
Problem 1: Persistent Palladium Contamination in the Final Product
Symptom: The isolated product, a biaryl compound resulting from a Suzuki-Miyaura coupling, shows a persistent gray or black discoloration. ICP-MS or AAS analysis confirms palladium levels above the acceptable limits for pharmaceutical intermediates.
Causality: Palladium catalysts, whether homogeneous or heterogeneous, can leach into the reaction mixture.[4] The final product, often a substituted biaryl, can coordinate with residual palladium, making its removal by simple filtration or extraction challenging.
Solutions:
-
Initial Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite®.[5][6] This will remove the bulk of the heterogeneous catalyst or any precipitated palladium black. For finer particles, a syringe filter (0.45 µm) can be effective.
-
Scavenging Resins: Employing a scavenger resin is a highly effective method for removing trace palladium.[4] Thiol-functionalized silica or polymer resins are particularly efficient.
-
Protocol: Stir the crude product solution with the scavenger resin (typically 5-10 equivalents relative to the residual palladium) for several hours at room temperature, then filter.
-
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb residual palladium.
-
Caution: Activated carbon can also adsorb the product, leading to yield loss. A preliminary small-scale test is recommended to optimize the amount of carbon and contact time.
-
-
Aqueous Washes with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent can extract palladium.
-
Recommended Agents:
-
Dilute aqueous solution of thiourea
-
Aqueous solution of sodium N,N-diethyldithiocarbamate
-
1 M aqueous solution of sodium thiosulfate
-
-
Problem 2: Difficulty in Removing Unreacted Boronic Acid and Boronic Acid-Derived Impurities
Symptom: ¹H NMR analysis of the purified product shows the presence of unreacted this compound or its corresponding boroxine (a cyclic trimer anhydride).[7][8][9]
Causality: Boronic acids are polar and can be challenging to separate from polar products by chromatography. They can also dehydrate to form less polar boroxines, which may co-elute with the desired product.[7][8]
Solutions:
-
Basic Aqueous Extraction (Liquid-Liquid Extraction): This is the most common and effective method for removing acidic boronic acid impurities.[10][11]
-
Protocol: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic layer several times with a basic aqueous solution (e.g., 1 M NaOH, 1 M K₂CO₃). The boronic acid will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer.[11]
-
-
Formation of Diethanolamine Adducts: For less polar boronic acids that are difficult to remove by basic extraction, derivatization with diethanolamine can be employed.[12]
-
Protocol: Treat the crude mixture with diethanolamine. The resulting adduct often precipitates and can be removed by filtration.[12] The desired product remains in the filtrate.
-
-
Chromatography on Deactivated Silica Gel: Boronic acids can streak or decompose on standard silica gel.[12][13]
-
Protocol: Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.[14] This neutralizes the acidic sites on the silica, improving the chromatography of acid-sensitive compounds.
-
Problem 3: Product is an Oil and Fails to Crystallize, or Recrystallization Yields are Poor
Symptom: The purified product is obtained as a viscous oil, making handling and further purification difficult. Attempts at recrystallization result in oiling out or low recovery.
Causality: The presence of impurities can inhibit crystallization. Additionally, the molecular structure of the product itself may favor an amorphous or oily state. The butoxy group on the (2-Butoxy-4-chlorophenyl) moiety can contribute to a lower melting point and a tendency to form oils.
Solutions:
-
Trituration: This technique can induce crystallization and remove soluble impurities.
-
Protocol: Add a small amount of a solvent in which the product is sparingly soluble (e.g., hexanes, diethyl ether) to the crude oil.[10] Stir or sonicate the mixture. The pure product may solidify, while impurities remain dissolved. The resulting solid can then be collected by filtration.
-
-
Solvent/Anti-Solvent Recrystallization: This is a powerful technique for inducing crystallization.[10]
-
Protocol: Dissolve the oily product in a minimum amount of a "good" solvent (one in which it is highly soluble). Slowly add an "anti-solvent" (one in which the product is poorly soluble) until the solution becomes cloudy.[10][15] Warm the mixture until it becomes clear again, then allow it to cool slowly.
-
| Common Solvent/Anti-Solvent Pairs for Biaryl Compounds | | :--- | :--- | | Good Solvent | Anti-Solvent | | Dichloromethane (DCM) | Hexanes | | Ethyl Acetate (EtOAc) | Hexanes | | Acetone | Water | | Methanol (MeOH) | Water | | Tetrahydrofuran (THF) | Pentane |
-
Column Chromatography: If crystallization fails, meticulous column chromatography is the primary alternative.
-
Pro-Tip: Use a shallow gradient of eluents and consider a larger column with a higher stationary phase to sample ratio for better separation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common side reactions in Suzuki-Miyaura couplings involving this compound that complicate purification?
A1: The most common side reactions include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-butoxy-3-chlorobenzene.[16][17] This is often favored by prolonged reaction times or excess base.
-
Homocoupling: The coupling of two molecules of the boronic acid to form a symmetrical biaryl impurity.[18] This can be minimized by the slow addition of the boronic acid to the reaction mixture.
-
Hydrolysis of the Product: While generally stable, some functional groups on the coupling partner may be susceptible to hydrolysis under the basic reaction conditions.
Q2: How can I prevent the formation of boroxines from this compound?
A2: Boroxine formation is a dehydration process.[7][8] To minimize this, store the boronic acid in a desiccator and use anhydrous solvents for the reaction. If boroxines do form, they can often be converted back to the boronic acid by treatment with water during the workup.
Q3: My TLC plate shows a single spot, but my NMR spectrum indicates impurities. What could be the issue?
A3: This is a common issue. Several possibilities exist:
-
Co-elution: The impurity may have a very similar Rf value to your product under the TLC conditions. Try developing the TLC plate in different solvent systems to achieve better separation.
-
Non-UV Active Impurities: If you are visualizing the TLC plate with a UV lamp, impurities that do not contain a chromophore will be invisible. Try staining the plate with a universal stain like potassium permanganate or iodine.
-
Boroxine Formation: The boronic acid and its corresponding boroxine may have different Rf values. What appears as a single spot could be a mixture if the separation is not optimal.
Q4: What is the best way to set up a purification workflow for a Suzuki-Miyaura reaction product?
A4: A robust and logical workflow is crucial for successful purification. The following diagram illustrates a recommended decision-making process.
Caption: Decision workflow for product purification.
Section 3: Experimental Protocols
Protocol 1: General Workup and Basic Extraction for Removal of Boronic Acid
-
Cooling and Filtration: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes).
-
Filtration: Filter the diluted mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional organic solvent.
-
Transfer to Separatory Funnel: Transfer the filtrate to a separatory funnel.
-
Basic Wash: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the aqueous layer.
-
Repeat Wash: Repeat the basic wash (step 5 & 6) two more times to ensure complete removal of the boronic acid.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).
-
Deactivation: Add triethylamine (NEt₃) to the slurry, approximately 0.5-1% of the total solvent volume. Stir for 5-10 minutes.
-
Column Packing: Carefully pack a chromatography column with the deactivated silica slurry.
-
Equilibration: Equilibrate the packed column by running 2-3 column volumes of the initial eluent through it.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to separate the components.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for deactivated silica gel chromatography.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Reddit. (2023). Trouble purifying my boronate ester compound. Reddit. [Link]
-
Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help! Reddit. [Link]
- Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
-
Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Taylor & Francis Online. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. UCSD. [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ? ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide. Yoneda Labs. [Link]
-
MDPI. (2023). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. MDPI. [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. [Link]
-
Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
- Google Patents. (n.d.). US3855392A - Method of removing boric acid and boric acid salts from aqueous magnesium chloride solutions.
-
MDPI. (n.d.). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI. [Link]
-
ResearchGate. (2023). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]
-
ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate. [Link]
-
PubMed Central. (n.d.). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. PubMed Central. [Link]
-
Reddit. (2023). HELP: Purifying boronic acids sucks. Reddit. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for (2-Butoxy-4-chlorophenyl)boronic Acid Coupling
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (2-Butoxy-4-chlorophenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions. Here, we will delve into the critical aspect of catalyst loading, providing troubleshooting advice and answers to frequently asked questions. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field experience.
The Challenge: Coupling with this compound
This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of an electron-donating butoxy group and an electron-withdrawing chloro group on the same aromatic ring can influence the electronic properties and steric hindrance of the boronic acid, thereby affecting the efficiency of the catalytic cycle. Optimizing the palladium catalyst loading is crucial to drive the reaction to completion while minimizing costs and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting catalyst loading for this type of Suzuki coupling?
For initial screening, a palladium catalyst loading in the range of 1-3 mol% is a common starting point.[1] However, the optimal loading can be significantly influenced by the specific reaction partners, solvent, base, and ligand used. For challenging substrates, such as sterically hindered aryl chlorides, higher loadings of up to 5 mol% may be necessary to achieve a reasonable reaction rate.[1]
Q2: How do I know if my catalyst loading is too low?
A primary indicator of insufficient catalyst loading is a sluggish or stalled reaction. If you observe incomplete conversion of your starting materials after a reasonable reaction time (e.g., overnight at a suitable temperature), low catalyst loading could be the culprit. Monitoring the reaction progress by techniques like TLC, GC, or LCMS is essential to diagnose this issue.[2]
Q3: Can the catalyst loading be too high? What are the negative consequences?
Yes, excessive catalyst loading can lead to several undesirable outcomes. These include:
-
Increased Cost: Palladium catalysts are expensive, and using more than necessary directly impacts the economic viability of a synthesis.
-
Formation of Side Products: Higher catalyst concentrations can sometimes promote side reactions, such as the homocoupling of the boronic acid.[3]
-
Difficulty in Purification: Removing residual palladium from the final product can be challenging and is a critical concern in pharmaceutical applications.
Q4: What is the role of the ligand, and how does it affect catalyst loading?
The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] For coupling reactions involving aryl chlorides, bulky and electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often highly effective.[1] These ligands can promote the challenging oxidative addition of the aryl chloride to the palladium center, often allowing for lower catalyst loadings.[5] The palladium-to-ligand ratio is also a critical parameter to optimize, with a 1:2 or 1:4 ratio being common for monodentate ligands.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to catalyst loading in the Suzuki-Miyaura coupling of this compound.
Problem 1: Low or No Conversion
| Potential Cause | Suggested Solution | Scientific Rationale |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst.[1] - Consider using a more active pre-catalyst, such as a Buchwald-type G3 or G4 pre-catalyst.[1] | Palladium catalysts, especially Pd(0) sources, can degrade over time due to oxidation. Pre-catalysts are designed to generate the active Pd(0) species more efficiently in situ.[6] |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[1] | For challenging couplings, a higher concentration of the active catalytic species is needed to achieve a reasonable reaction rate. |
| Poor Ligand Choice | Screen a panel of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). | Aryl chlorides are less reactive than aryl bromides or iodides in oxidative addition.[4] Electron-rich and sterically demanding ligands are known to accelerate this rate-limiting step.[5] |
| Ineffective Base | - Ensure the base is finely powdered and dry. - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[1] - For anhydrous conditions, a small amount of water may be beneficial when using K₃PO₄.[7] | The base is crucial for activating the boronic acid to facilitate transmetalation.[4][8] The choice of base is often dependent on the solvent and substrate.[1] |
| Inappropriate Solvent | - Ensure solvents are properly degassed to remove oxygen.[1] - Common solvent systems include toluene, dioxane, THF, or DMF, often with water as a co-solvent.[1] | Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[3] The solvent also influences the solubility of reagents and the efficacy of the base.[9] |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling)
| Potential Cause | Suggested Solution | Scientific Rationale |
| Presence of Oxygen | Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[10] | Oxygen can lead to the oxidative homocoupling of the boronic acid, a common side reaction.[3][9] |
| Use of a Pd(II) Pre-catalyst without a Reducing Agent | If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction to Pd(0). This can sometimes be facilitated by phosphine ligands or other components of the reaction mixture. | Pd(II) species can promote the homocoupling of boronic acids before being reduced to the active Pd(0) catalyst.[3] |
| Excessively High Catalyst Loading | Reduce the catalyst loading to the minimum effective amount determined through optimization studies. | Higher catalyst concentrations can increase the rate of side reactions relative to the desired cross-coupling. |
Experimental Protocols
Protocol 1: Catalyst Loading Screening
This protocol outlines a general procedure for screening different catalyst loadings.
-
Reaction Setup: In a series of reaction vials, add this compound (1.2 equivalents), the aryl halide coupling partner (1.0 equivalent), and the chosen base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: To each vial, add the degassed solvent, the appropriate ligand, and the palladium pre-catalyst at varying loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 3.0 mol%).
-
Reaction: Heat the reactions to the desired temperature (a good starting point is often 60-80 °C) and stir for a set period (e.g., 12-24 hours).[11]
-
Analysis: After cooling to room temperature, take an aliquot from each reaction mixture, quench, and analyze by a suitable method (e.g., LCMS, GC) to determine the conversion and yield.
| Catalyst Loading (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) |
| 0.5 | 1.0 | K₃PO₄ | Toluene/H₂O | 80 | 24 |
| 1.0 | 2.0 | K₃PO₄ | Toluene/H₂O | 80 | 24 |
| 2.0 | 4.0 | K₃PO₄ | Toluene/H₂O | 80 | 24 |
| 3.0 | 6.0 | K₃PO₄ | Toluene/H₂O | 80 | 24 |
Table 1: Example of a catalyst loading screening setup.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction. Understanding this cycle is key to troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart for Low Conversion
This flowchart provides a logical path for diagnosing and resolving low conversion issues.
Caption: A decision tree for troubleshooting low reaction conversion.
References
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
Reddit. What is the proper way to set up a suzuki coupling? : r/chemistry. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. Available from: [Link]
-
ACS Publications. Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity | Organic Process Research & Development. Available from: [Link]
-
ResearchGate. The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. Available from: [Link]
-
National Institutes of Health. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. Available from: [Link]
-
Organic Syntheses. 4 - Organic Syntheses Procedure. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
National Institutes of Health. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Available from: [Link]
-
Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available from: [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
-
ACS Publications. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings | ACS Catalysis. Available from: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
- Google Patents. CN111004262A - Synthetic method of p-chlorophenylboronic acid.
-
ResearchGate. ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Available from: [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters. Available from: [Link]
-
WIPO Patentscope. 110054642 Preparation method of 4-chlorophenylboronic acid. Available from: [Link]
-
Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Available from: [Link]
-
ResearchGate. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions | Request PDF. Available from: [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Fine Chemicals: Applications of 4-Chlorophenylboronic Acid. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. reddit.com [reddit.com]
- 11. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Technical Support Center: Temperature Effects in Suzuki Reactions with (2-Butoxy-4-chlorophenyl)boronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, its success is highly dependent on a nuanced interplay of various parameters, with temperature being one of the most critical. This guide provides in-depth technical support for researchers utilizing (2-Butoxy-4-chlorophenyl)boronic acid, focusing specifically on the profound effects of temperature on reaction outcomes. We will explore the causal relationships between thermal conditions and reaction efficiency, troubleshoot common issues, and provide field-proven protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Suzuki reaction?
A1: Most Suzuki-Miyaura reactions are conducted at elevated temperatures, generally between 60–100 °C.[3] However, the optimal temperature is highly substrate- and catalyst-dependent. Reactions involving less reactive aryl chlorides, such as the chloro-moiety in this compound, often require higher temperatures to facilitate the initial oxidative addition step.[4] Conversely, some highly active catalyst systems can facilitate couplings at room temperature.[5][6]
Q2: How does temperature affect the key steps of the Suzuki reaction?
A2: Temperature influences all three primary steps of the catalytic cycle:
-
Oxidative Addition: This is often the rate-limiting step, especially with stable C-Cl bonds. Higher temperatures provide the necessary activation energy for the palladium(0) catalyst to insert into the aryl-halide bond.[1][7]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. It is facilitated by a base and can also be accelerated by increased temperature.[1][7]
-
Reductive Elimination: This final step, where the new C-C bond is formed and the palladium(0) catalyst is regenerated, is also generally faster at higher temperatures.[1]
Q3: Can running the reaction at too high a temperature be detrimental?
A3: Absolutely. While heat is often necessary, excessive temperatures can lead to several undesirable side reactions and component degradation. These can include:
-
Catalyst Decomposition: Palladium catalysts, particularly those with phosphine ligands, can degrade at very high temperatures, forming inactive palladium black.[7]
-
Protodeborylation: This is a major side reaction where the boronic acid C-B bond is cleaved and replaced with a C-H bond, effectively destroying the nucleophilic partner.[7] This process is often accelerated at higher temperatures.
-
Homocoupling: Dimerization of the boronic acid can occur, especially in the presence of oxygen, leading to unwanted byproducts.[7]
-
Substrate/Product Decomposition: Thermally sensitive functional groups on your substrates or product may not withstand excessive heat.[8]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you might encounter when working with this compound and provides actionable, scientifically-grounded solutions.
Issue 1: Low or No Conversion of the Aryl Chloride
Question: I am running my reaction at 80 °C with Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture, but I'm seeing very little product formation even after 24 hours. My starting materials, including the this compound, are mostly unreacted. What should I do?
Analysis & Solution:
The primary suspect here is an insufficient activation energy for the oxidative addition of the palladium catalyst to the C-Cl bond of your aryl chloride partner. Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides.[4] The sterically bulky butoxy group ortho to the boronic acid and meta to the chlorine on your specific reagent does not significantly electronically activate the C-Cl bond, meaning thermal energy is paramount.
Recommended Actions:
-
Increase Temperature Incrementally: Raise the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage. A temperature range of 90-110 °C is often more effective for aryl chlorides.
-
Consider a Different Catalyst/Ligand System: Standard Pd(PPh₃)₄ may not be active enough. Consider switching to a catalyst system known for its efficacy with aryl chlorides. Bulky, electron-rich phosphine ligands are particularly effective.[9]
| Catalyst System | Recommended Temperature Range (°C) | Rationale |
| Pd(OAc)₂ + SPhos | 80 - 110 | SPhos is a bulky, electron-rich ligand that promotes oxidative addition. |
| Pd₂(dba)₃ + XPhos | 80 - 110 | XPhos is another highly effective Buchwald ligand for challenging couplings. |
| PEPPSI™-IPr | 70 - 100 | N-Heterocyclic Carbene (NHC) ligands offer high thermal stability and activity.[1] |
-
Solvent Choice: Ensure your solvent can accommodate the higher temperature. While dioxane is common, toluene or DMF can also be used for higher-temperature reactions.[3]
Issue 2: Significant Formation of Protodeborylated Byproduct
Question: My reaction is proceeding, but I am isolating a significant amount of 1-butoxy-3-chlorobenzene alongside my desired product. How can I minimize this side reaction?
Analysis & Solution:
This indicates that protodeborylation of your this compound is competing with the desired transmetalation step. This side reaction is often exacerbated by excessive heat, prolonged reaction times, and the presence of water and base.[7] The goal is to find a thermal "sweet spot" where the desired coupling proceeds efficiently without excessively promoting the undesired decomposition pathway.
Recommended Actions:
-
Optimize Temperature: This is a classic case where "hotter is not always better." If you are running at a very high temperature (e.g., >110 °C), try lowering it to 90-100 °C. While this may slow the reaction, it could disproportionately suppress the protodeborylation side reaction, leading to a cleaner profile and higher isolated yield.
-
Use a Boronic Ester: Boronic acids are prone to decomposition.[7] Converting your this compound to a more stable boronate ester, such as a pinacol ester, can significantly enhance its stability against protodeborylation.[7] The ester will hydrolyze in situ under the basic reaction conditions to generate the active boronate species for transmetalation.
-
Minimize Water Content: While some water is often necessary, excessive amounts can promote protodeborylation. Try using a solvent system with a lower percentage of water or ensure your organic solvent is anhydrous grade.
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Question: After heating my reaction to 120 °C for several hours, the solution turned dark, and a black precipitate formed. The reaction stalled. What happened?
Analysis & Solution:
The formation of a black precipitate is the classic sign of palladium catalyst decomposition into palladium black, which is catalytically inactive.[7] This is often caused by excessive heat, especially when using less thermally stable catalyst precursors like Pd₂(dba)₃ without robust ligands.
Recommended Actions:
-
Lower the Reaction Temperature: 120 °C may be too high for your chosen catalyst system. Reduce the temperature to a more moderate 90-100 °C.
-
Use a Precatalyst: Modern palladium precatalysts are designed for high thermal stability and efficient generation of the active Pd(0) species. Buchwald or PEPPSI-type precatalysts are excellent choices to maintain catalyst activity at elevated temperatures.[7]
-
Ensure an Inert Atmosphere: Oxygen can accelerate catalyst decomposition. Ensure your reaction vessel is thoroughly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon) throughout the heating process.
Visualizing the Process: The Suzuki Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki-Miyaura reaction and highlights the stages most sensitive to thermal input.
Caption: The Suzuki catalytic cycle, highlighting temperature-sensitive steps.
Experimental Protocol: Temperature Optimization Study
This protocol provides a framework for systematically determining the optimal temperature for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl Bromide (e.g., 4-bromoanisole)
-
Pd(OAc)₂ (Palladium(II) Acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄ (Potassium Phosphate)
-
Toluene, Anhydrous
-
Water, Degassed
-
Reaction vials with stir bars
-
Heating block or oil bath with precise temperature control
Procedure:
-
Reagent Preparation: In a glovebox, prepare a stock solution of the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.0 equiv) in toluene.
-
Catalyst Preparation: Prepare a separate stock solution of Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in toluene.
-
Reaction Setup:
-
Set up a series of four identical reaction vials.
-
To each vial, add an equal volume of the reagent stock solution.
-
Add an equal volume of the catalyst stock solution to each vial.
-
Add a small, consistent amount of degassed water (e.g., 5% v/v relative to toluene) to each vial.
-
Seal the vials tightly.
-
-
Temperature Screening:
-
Place each vial in a separate well of a heating block pre-set to different temperatures:
-
Vial 1: 70 °C
-
Vial 2: 80 °C
-
Vial 3: 90 °C
-
Vial 4: 100 °C
-
-
-
Monitoring and Analysis:
-
After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture.
-
Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by LC-MS or GC-MS to determine the percent conversion to product and the formation of any byproducts.
-
Continue monitoring at regular intervals (e.g., 4h, 8h, 16h) to build a reaction profile for each temperature.
-
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Scholar. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. pubs.acs.org [pubs.acs.org]
impact of water on (2-Butoxy-4-chlorophenyl)boronic acid stability
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (2-Butoxy-4-chlorophenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common issues related to the handling, storage, and use of this reagent, with a specific focus on its stability in the presence of water.
Introduction & Core Concepts
This compound is a versatile building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Like other boronic acids, its utility is intrinsically linked to its stability. While generally stable as a solid, its reactivity and integrity can be compromised by environmental factors, particularly moisture. Water can participate in several degradation pathways that consume the active reagent, leading to poor reaction yields and the formation of impurities.
This guide addresses the most common questions and experimental challenges encountered when working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm seeing diminished yields in my Suzuki-Miyaura coupling. Could residual water be the problem?
Answer: Yes, absolutely. While Suzuki-Miyaura reactions are often tolerant to some water, and in some cases, water can even be beneficial, its uncontrolled presence is a primary suspect for low yields.[3][4] Here’s a breakdown of the potential issues and how to troubleshoot them.
Causality Analysis:
-
Protodeboronation: This is a critical side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your starting material.[2][5] This process is often facilitated by water, which acts as the proton source (protonolysis), and can be accelerated by the basic conditions of the coupling reaction.[6][7] The product of this degradation is 1-butoxy-3-chlorobenzene, which will not participate in the cross-coupling.
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines.[2][8] This equilibrium is driven by the concentration of water.[9][10][11] While boroxines are often viable coupling partners, their formation complicates stoichiometry, as three molecules of boronic acid produce one molecule of boroxine and three molecules of water.[12] This released water can then promote other degradation pathways.
-
Impact on Catalyst and Base: Excessive water can affect the solubility and activity of the base (e.g., K₂CO₃, Cs₂CO₃) and may hydrolyze palladium-ligand complexes, impacting the efficiency of the catalytic cycle.[13]
Troubleshooting Workflow
This workflow helps diagnose and resolve issues related to poor reaction yields.
Caption: Troubleshooting workflow for low-yield coupling reactions.
FAQ 2: I've isolated my product, but I'm seeing a significant byproduct that corresponds to the phenol (4-chloro-2-butoxyphenol). What is causing this?
Answer: The formation of a phenol byproduct is a classic sign of boronic acid oxidation. This is another major degradation pathway that competes with your desired reaction.
Causality Analysis:
-
Oxidative Deboronation: The empty p-orbital on the boron atom is susceptible to attack by nucleophilic oxidizing agents.[14] In a laboratory setting, this is often due to dissolved atmospheric oxygen or reactive oxygen species (ROS).[14][15] The reaction proceeds through an intermediate that rearranges to form a boronate ester, which is then rapidly hydrolyzed to the corresponding phenol and boric acid.[14][16] This pathway is irreversible and represents a net loss of your starting material.
Preventative Measures:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated before adding the palladium catalyst. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are crucial.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire experiment, from setup to workup.
-
Antioxidants (Use with Caution): While some literature mentions antioxidants, their addition can complicate purification and may interfere with the catalyst. Their use should be carefully evaluated.
FAQ 3: I opened a new bottle of this compound and it appears clumpy and hard, not like a fine powder. Is it still good to use?
Answer: The change in physical appearance you're describing is likely due to moisture absorption. Boronic acids are often hygroscopic and can absorb water from the atmosphere, leading to caking or clumping.[17]
Causality and Action Plan:
-
Cause: The clumping is caused by water absorption, which facilitates the formation of intermolecular hydrogen bonds and potentially the partial formation of boroxines and other oligomeric anhydrides.[18]
-
Is it Usable? The material may still be usable, but its purity is now questionable. The presence of water means that some portion of the material may have already undergone degradation via the pathways described above.
-
Recommended Action:
-
Do not use it for a critical reaction without purification.
-
Purity Assessment: Analyze a sample using ¹H NMR (see Protocol 1 below) to check for the presence of degradation products like 1-butoxy-3-chlorobenzene (from protodeboronation) or 4-chloro-2-butoxyphenol (from oxidation).
-
Purification: If degradation is minimal, you may be able to purify the material. A common method is recrystallization from an appropriate solvent system. Alternatively, performing an aqueous wash followed by extraction into an organic solvent and drying can remove boric acid and other water-soluble impurities, but this requires careful handling to prevent further degradation.
-
Key Degradation Pathways: A Visual Guide
The stability of this compound is governed by three primary degradation pathways influenced by water and/or oxygen.
Caption: The three main degradation pathways for arylboronic acids.
Protocols & Best Practices
Protocol 1: Stability and Purity Assessment by ¹H NMR Spectroscopy
This protocol allows for a quick assessment of the purity of your boronic acid and the identification of common degradation byproducts.
Materials:
-
This compound sample (approx. 5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube and spectrometer
Procedure:
-
Dissolve the boronic acid sample in the deuterated solvent in an NMR tube. DMSO-d₆ is often preferred as it can help visualize the B(OH)₂ protons.
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Parent Compound: Identify the characteristic aromatic and aliphatic (butoxy group) signals for the intact this compound.
-
Protodeboronation Impurity: Look for new aromatic signals corresponding to 1-butoxy-3-chlorobenzene. A key indicator will be the loss of the downfield shift and splitting pattern changes associated with the boronic acid group.
-
Oxidation Impurity: Search for signals of 4-chloro-2-butoxyphenol. The phenolic -OH proton may be visible as a broad singlet.
-
Boroxine: The presence of boroxine can sometimes be inferred by slight shifts in the aromatic signals and changes in the B(OH)₂ signal intensity, though it is often in rapid equilibrium with the monomeric form in solution.
-
-
Quantification: Use integration of the distinct signals to estimate the percentage of impurities relative to the parent compound.
Protocol 2: Recommended Storage and Handling
Proper storage is the most effective way to prevent degradation and ensure the long-term viability of your reagent.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of potential degradation reactions. Avoids high heat which can accelerate moisture absorption.[17] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis. |
| Container | Tightly sealed, opaque container. | Prevents light exposure and ingress of air/moisture. |
| Handling | Weigh and handle quickly in a dry environment (e.g., glovebox or on a dry day). Minimize time open to the air. | Reduces the opportunity for moisture and oxygen absorption from the atmosphere. |
References
-
Silva, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
Wikipedia. Boronic acid. Available at: [Link]
-
Kundu, A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
Cironi, C., et al. (2004). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
-
Hall, D. G. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH. Available at: [Link]
-
Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. Available at: [Link]
-
Valderrey Berciano, V. (2024). Water-compatible dynamic covalent bonds based on a boroxine structure. Nature Communications. Available at: [Link]
-
ResearchGate. Synthesis of a Boronic Acid Anhydride Based Ligand and Its Application in Beryllium Coordination. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Lab Alley. How to Store Boric Acid. Available at: [Link]
-
ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. Available at: [Link]
-
ResearchGate. Reaction between water and boronic acids. Available at: [Link]
-
ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Available at: [Link]
-
U.S. Borax. Borate handling and storage. Available at: [Link]
-
RSC Publishing. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. Available at: [Link]
-
University of Edinburgh Research Explorer. The Boroxine–Boronic Acid Equilibrium. Available at: [Link]
-
ResearchGate. Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Available at: [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
ResearchGate. Role of water in the formation of the boroxine structure and.... Available at: [Link]
-
PubMed. Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]
-
Ishihara, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. Available at: [Link]
-
ACS Publications. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters. Available at: [Link]
-
PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. Available at: [Link]
-
RSC Publishing. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. Available at: [Link]
-
Wikipedia. Boroxine. Available at: [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Boroxine - Wikipedia [en.wikipedia.org]
- 9. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. chemistryviews.org [chemistryviews.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pnas.org [pnas.org]
- 15. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. laballey.com [laballey.com]
- 18. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Strategies for Palladium Residue Removal in Pharmaceutical Synthesis
Welcome to the Technical Support Center for palladium residue removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the effective removal of palladium from reaction mixtures. As the use of palladium-catalyzed cross-coupling reactions becomes increasingly prevalent in the synthesis of Active Pharmaceutical Ingredients (APIs), the efficient removal of residual palladium to meet stringent regulatory limits is a critical concern.[1][2] This resource combines theoretical principles with practical, field-proven insights to help you navigate the challenges of palladium remediation.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory bodies, most notably the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in drug products under the ICH Q3D guideline.[3] Palladium is classified as a Class 2B element, indicating that it is a route-dependent human toxicant. The Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day .[3][4] This PDE is often converted to a concentration limit in parts per million (ppm) based on the maximum daily dose of the drug product.[4][5] For a drug with a maximum daily dose of 10 grams, this translates to a concentration limit of 10 ppm.[3][6]
Q2: What are the most common methods for removing residual palladium from a reaction mixture?
A2: The most prevalent methods for removing residual palladium include:
-
Adsorption: This involves the use of solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers.[3][7][8]
-
Crystallization: This is a powerful purification technique that can leave palladium impurities behind in the mother liquor.[3][5] The effectiveness of crystallization can be enhanced by using additives that increase the solubility of palladium species.
-
Solvent Extraction: This method utilizes liquid-liquid extraction to partition the palladium catalyst into a phase that is separate from the product.[3][9][10]
-
Filtration: Heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal can be removed by passing the reaction mixture through a filter aid like Celite®.[3][9]
-
Chromatography: Techniques like column chromatography can be employed to separate the desired compound from the palladium catalyst.[3][9]
The choice of method is highly dependent on the specific reaction system.[1]
Q3: How do I choose the best palladium removal method for my specific experiment?
A3: The optimal method depends on several factors:
-
Nature of the Palladium Residue: Is it a homogeneous (dissolved) or heterogeneous (solid) species? Is the palladium in its Pd(0) or Pd(II) oxidation state?[3] The speciation of palladium can be complex and may require different removal strategies.[1]
-
Properties of Your Final Product: Consider its solubility, stability, and potential to chelate with palladium.[3] The presence of heteroatoms in the drug product can lead to strong coordination with palladium, making removal more challenging.[1]
-
Reaction Solvent System: The choice of solvent can influence the effectiveness of a particular removal technique.[1]
-
Required Purity Level: The target palladium concentration in the final API will dictate the necessary efficiency of the removal method.
The following decision-making workflow can guide your selection process:
Q4: What are metal scavengers and how do they work?
A4: Metal scavengers are solid-supported materials functionalized with ligands that have a high affinity for palladium.[3] These materials work by selectively binding to the palladium species in the reaction mixture, allowing for their removal by simple filtration. Common functionalities include thiols, amines, and dimercaptotriazine (DMT) on silica or polymer backbones.[3][8][11] The choice of scavenger depends on the oxidation state of the palladium and the nature of the other components in the reaction mixture.
Q5: Can activated carbon be used for palladium removal, and what are its limitations?
A5: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[3][7][12] However, a significant drawback is its lack of selectivity, which can lead to the non-specific adsorption of the desired product, resulting in yield loss.[3] The efficiency of palladium removal by activated carbon can also be lower compared to specialized, functionalized metal scavengers.[3] Despite this, for some processes, activated carbon has demonstrated superior palladium removal and is favored for its low cost, especially at a large scale.[1]
Troubleshooting Guide
Issue 1: My palladium levels are still too high after silica gel chromatography.
-
Possible Cause: Palladium species may be co-eluting with your product. This is particularly common if your product contains functional groups that can coordinate with palladium, such as amines or pyridines.
-
Troubleshooting Steps:
-
Introduce a Scavenging Step Before Chromatography: Treat the crude reaction mixture with a suitable palladium scavenger (e.g., a thiol-functionalized silica gel) to bind the palladium. The solid scavenger can then be filtered off before loading the mixture onto the chromatography column.
-
Modify the Mobile Phase: In some cases, adding a small amount of a competitive ligand (e.g., a mild acid or base) to the mobile phase can help to displace the palladium from your product on the column. This should be done with caution to avoid product degradation.
-
Consider an Alternative Purification Method: If chromatography is consistently ineffective, explore other options like crystallization or solvent extraction.
-
Issue 2: My palladium scavenger is not working effectively.
-
Possible Cause 1: Incorrect Scavenger Choice: The chosen scavenger may not have a high affinity for the specific palladium species present in your reaction mixture (e.g., a scavenger designed for Pd(II) may be ineffective for Pd(0)).
-
Troubleshooting Steps:
-
Screen a Panel of Scavengers: Perform small-scale parallel experiments with a variety of scavengers (e.g., thiol-based, amine-based, DMT-based) to identify the most effective one for your system.
-
Consider a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are known to be effective against a wider range of palladium species.[3]
-
-
Possible Cause 2: Suboptimal Reaction Conditions: The scavenging efficiency can be influenced by factors such as temperature, reaction time, and solvent.
-
Troubleshooting Steps:
-
Optimize Temperature and Time: The rate of palladium scavenging is often temperature-dependent. Increasing the temperature (e.g., to 40-60 °C) and extending the reaction time (e.g., up to 18 hours) can improve efficiency.[3] However, the stability of your product at elevated temperatures must be considered.
-
Evaluate Solvent Effects: The solvent can impact the accessibility of the palladium to the scavenger. If possible, screen different solvents to find one that maximizes scavenging efficiency without compromising product solubility.
-
Issue 3: I am experiencing significant product loss during palladium removal with activated carbon.
-
Possible Cause: Non-specific adsorption of your product onto the surface of the activated carbon.[3]
-
Troubleshooting Steps:
-
Reduce the Amount of Activated Carbon: Use the minimum amount of activated carbon necessary to achieve the desired level of palladium removal. This can be determined through a series of small-scale optimization experiments.
-
Optimize the Solvent: A solvent in which your product is highly soluble may reduce its adsorption onto the carbon.[3]
-
Consider a More Selective Adsorbent: If product loss remains high, switch to a more selective metal scavenger, such as a functionalized silica or polymer, which is less likely to bind to your product.
-
Change the Purification Method: If adsorption methods consistently lead to high product loss, explore alternative techniques like crystallization or extraction.[5]
-
Issue 4: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variation in the palladium species present at the end of the reaction.[3] This can be due to slight differences in reaction conditions, work-up procedures, or the age of the catalyst.
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[3]
-
Implement a Pre-treatment Step: Consider a mild oxidation or reduction step to convert the various palladium species into a single, more easily removed form.[3] For example, a mild oxidizing agent can convert Pd(0) to Pd(II), which is often more readily scavenged by certain ligands.
-
Use a Broad-Spectrum Scavenger: Employ a scavenger that is effective against multiple palladium species to ensure more consistent results.[3]
-
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with Functionalized Silica Gel
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate) to a concentration that ensures good mixing.[3]
-
Scavenger Addition: Add the selected functionalized silica scavenger (typically 5-20 weight equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[3]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[3]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3]
Protocol 2: General Procedure for Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[3]
-
Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a predetermined time (e.g., 1-4 hours).
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[3]
-
Concentration: Concentrate the filtrate to obtain the purified product.[3]
-
Analysis: Analyze the purified product for residual palladium content.[3]
Data Summary
The following table summarizes the efficiency of different palladium removal techniques based on published data.
| Method | Adsorbent/Reagent | Initial Pd (ppm) | Final Pd (ppm) | Product Yield | Reference |
| Adsorption | Activated Carbon (Darco KB-B) | 300 | <1 | 97% | [1] |
| Adsorption | Thiol-functionalized silica | 300 | <1 | - | [1] |
| Adsorption | Si-TMT | >10 | <1 | - | [1] |
| Crystallization | with tri-n-butylphosphine | >150 | <10 | - | [1] |
Logical Relationships in Palladium Removal
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
How can i remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). Johnson Matthey Technology Review. [Link]
- Method of removing palladium. (2006).
-
Your trick to remove residual palladium. (2022). Reddit. [Link]
-
Methods for the separation of platinum, palladium, rhodium, and iridium from one another and for their gravimetric determination. (n.d.). NIST Technical Series Publications. [Link]
- Method for efficiently separating and purifying palladium and rhodium from alloy sheet containing palladium and rhodium alloy. (n.d.).
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Sopachem. [Link]
-
Guideline for Elemental Impurities Q3D(R2). (2022). ICH. [Link]
-
Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst. (2015). ResearchGate. [Link]
-
Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (n.d.). MDPI. [Link]
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2013). ResearchGate. [Link]
-
The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. (2006). ResearchGate. [Link]
-
Platinum and Palladium Solvent Extraction of Spent Catalysts. (2023). Encyclopedia.pub. [Link]
-
ICH Q3D Elemental Impurities. (n.d.). CMC Drug Product Development Regulatory Consulting Pharma. [Link]
-
Separation of Ir, Pd and Rh from secondary Pt scrap by precipitation and calcination. (2015). ResearchGate. [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
-
〈232〉 ELEMENTAL IMPURITIES—LIMITS. (n.d.). US Pharmacopeia (USP). [Link]
- Method for collecting palladium. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. biotage.com [biotage.com]
- 6. usp.org [usp.org]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. arborassays.com [arborassays.com]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. sopachem.com [sopachem.com]
- 12. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity of (2-Butoxy-4-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the purity of starting materials and intermediates is paramount. (2-Butoxy-4-chlorophenyl)boronic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is critical for reaction efficiency, yield, and the safety profile of the final drug product. This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound, offering insights into the principles, advantages, and limitations of each technique.
The Analytical Challenge: Understanding Boronic Acids
Boronic acids present unique analytical challenges. Their propensity to form cyclic anhydride trimers, known as boroxines, through dehydration can complicate chromatographic and spectroscopic analysis.[1] Furthermore, the boronic acid moiety can be susceptible to hydrolysis. A robust analytical method must be able to accurately quantify the parent boronic acid in the presence of these and other process-related impurities.
Core Analytical Techniques: A Head-to-Head Comparison
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, in-depth impurity profiling, or structural elucidation. Here, we compare the most effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and quantitative accuracy. For this compound, reversed-phase HPLC is the most common approach.
Principle of the Method: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase). The analytes are separated based on their differential partitioning between the mobile phase and a stationary phase packed in a column. Detection is typically achieved using a UV detector.
Key Considerations for this compound:
-
Column Selection: C8 and C18 columns are widely used for the separation of arylboronic acids. The choice between them will depend on the hydrophobicity of the specific impurities that need to be resolved.
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter. At low pH, boronic acids are neutral, while at higher pH, they can be partially or fully ionized, affecting their retention.
-
Detection: While the phenyl ring in this compound provides UV absorbance, for trace-level impurities lacking a strong chromophore, alternative detection methods like a Refractive Index Detector (RID) or post-column derivatization to form a fluorescent complex can be employed.[2]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to separate the main component from potential degradation products and process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm, or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Data Presentation: Representative HPLC Performance
| Parameter | Typical Performance | Rationale & Causality |
| Limit of Detection (LOD) | 0.01% | Dependant on the chromophore of the analyte. |
| Limit of Quantitation (LOQ) | 0.03% | Sufficient for routine purity analysis. |
| Linearity (r²) | > 0.999 | Ensures accurate quantification over a range of concentrations. |
| Precision (%RSD) | < 2.0% | Demonstrates the reproducibility of the method. |
Gas Chromatography (GC): A Powerful Tool for Volatile Impurities and Trace Analysis
GC is highly effective for separating and quantifying volatile and semi-volatile compounds. For boronic acids, derivatization is often necessary to increase their volatility and thermal stability.
Principle of the Method: The sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the analyte's boiling point and interaction with the stationary phase. A mass spectrometer (MS) is often used for detection, providing both quantitative data and structural information.
Key Considerations for this compound:
-
Derivatization: Derivatization to form a more volatile ester (e.g., with pinacol) is a common strategy. This also helps to prevent the formation of non-volatile boroxines.[3]
-
Impurity Profiling: GC-MS is particularly useful for identifying and quantifying potentially genotoxic impurities that may be present at trace levels.[3]
Experimental Protocol: GC-MS for Impurity Profiling (with Derivatization)
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 270°C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation (Derivatization): Accurately weigh about 10 mg of the sample into a vial. Add 1 mL of a derivatizing agent (e.g., a solution of pinacol in an aprotic solvent like dichloromethane) and heat at 60°C for 30 minutes.
Data Presentation: Representative GC-MS Performance
| Parameter | Typical Performance | Rationale & Causality |
| LOD | < 1 ppm | High sensitivity, especially in Selected Ion Monitoring (SIM) mode.[4] |
| LOQ | ~2.5 ppm | Suitable for the control of genotoxic impurities.[3] |
| Linearity (r²) | > 0.99 | Good linearity for quantitative analysis. |
| Precision (%RSD) | < 5.0% | Reliable for trace-level analysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Absolute Purity and Structural Confirmation
NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis. Quantitative ¹H-NMR (qNMR) can be used to determine the absolute purity of a sample without the need for a reference standard of the analyte itself.
Principle of the Method: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by atomic nuclei is detected, providing information about the chemical environment of the atoms. In qNMR, the integral of a signal is directly proportional to the number of nuclei giving rise to that signal.
Key Considerations for this compound:
-
Quantitative ¹H-NMR (qNMR): By using a certified internal standard with a known purity, the absolute purity of the target analyte can be determined.[5]
-
¹¹B-NMR: This technique is highly specific for boron-containing compounds and can be used to characterize the boronic acid and its potential degradation products.
-
Oligomerization: The formation of boroxines can lead to complex and difficult-to-interpret ¹H-NMR spectra. Running the NMR in a solvent like methanol-d4 can help to break up these trimers.
Experimental Protocol: Quantitative ¹H-NMR (qNMR)
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard completely.
-
-
Acquisition Parameters:
-
Set a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
-
Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation: Representative qNMR Performance
| Parameter | Typical Performance | Rationale & Causality |
| Accuracy | High (often within ±0.5%) | As a primary ratio method, it can be highly accurate. |
| Precision (%RSD) | < 1.0% | Excellent precision when performed under optimized conditions. |
| Specificity | High | The ability to select specific, non-overlapping signals provides high specificity. |
| Throughput | Lower than chromatography | Sample preparation and data acquisition/processing are more time-consuming. |
Note: The data presented are representative values based on general qNMR performance for organic molecules.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Ultimate in Sensitivity and Specificity
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is ideal for the trace-level quantification of impurities, especially those that are potentially genotoxic.
Principle of the Method: Analytes are first separated by HPLC and then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly specific and sensitive detection.
Key Considerations for this compound:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often effective for the analysis of boronic acids.[6]
-
Tandem Mass Spectrometry (MS/MS): For even greater selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be used. This technique involves selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion.[7]
Experimental Protocol: LC-MS/MS for Trace Impurity Analysis
-
Instrumentation: HPLC system coupled to a tandem quadrupole mass spectrometer.
-
Column: Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm, or equivalent.[6]
-
Mobile Phase A: 0.1% Ammonia in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate the impurities from the main component.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: ESI Negative.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific parent and fragment ion transitions would need to be determined for the target impurities.
-
Data Presentation: Representative LC-MS/MS Performance
| Parameter | Typical Performance | Rationale & Causality |
| LOD | < 0.1 ppm | Extremely high sensitivity, ideal for genotoxic impurity analysis.[6] |
| LOQ | ~0.5 ppm | Allows for precise quantification at very low levels.[8] |
| Linearity (r²) | > 0.99 | Wide linear dynamic range. |
| Specificity | Very High | MRM provides exceptional specificity, minimizing matrix interference. |
Visualizing the Workflow: Method Selection and Validation
The choice of analytical method is a critical decision in the drug development process. The following diagram illustrates a logical workflow for selecting and validating an appropriate method for purity analysis.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysis: Optimizing Cross-Coupling Reactions with (2-Butoxy-4-chlorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and materials science, the ability to selectively and efficiently form carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, have become indispensable tools in the synthetic chemist's arsenal. This guide provides an in-depth comparison of the performance of various palladium catalysts in reactions involving the sterically hindered and electronically rich (2-Butoxy-4-chlorophenyl)boronic acid. We will delve into the nuances of catalyst selection, supported by experimental data from analogous systems, and provide detailed protocols to empower you to optimize your own cross-coupling endeavors.
The Challenge of Deactivated Aryl Chlorides
The coupling partner to our boronic acid, an aryl chloride, presents a significant challenge. The carbon-chlorine bond is notoriously strong and less reactive towards oxidative addition to palladium(0) compared to its bromide or iodide counterparts. This inherent inertness necessitates the use of highly active catalyst systems, often employing bulky and electron-rich phosphine ligands to facilitate this crucial first step of the catalytic cycle. The this compound itself brings an ortho-butoxy group, which introduces steric hindrance around the reactive center. This combination of a deactivated coupling partner and a sterically demanding boronic acid requires careful consideration of the palladium catalyst and reaction conditions to achieve high yields and selectivity.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. The choice of palladium catalyst is critical, especially when dealing with challenging substrates. Below, we compare the general performance of three classes of commonly used palladium catalysts for the coupling of aryl chlorides, drawing on data from substrates with similar electronic and steric properties to our target system.
Traditional Phosphine Ligand Catalysts: Pd(PPh₃)₄ and Pd(dppf)Cl₂
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ , is a workhorse catalyst in cross-coupling chemistry. However, its efficacy with aryl chlorides is often limited, particularly with electron-rich or sterically hindered substrates. Reactions typically require higher temperatures and longer reaction times, and yields can be modest. For the coupling of deactivated aryl chlorides, Pd(PPh₃)₄ often struggles to provide satisfactory results.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, Pd(dppf)Cl₂ , offers improved performance over Pd(PPh₃)₄ for many cross-coupling reactions. The dppf ligand is a chelating phosphine that provides greater stability to the palladium center. While more effective than Pd(PPh₃)₄ for some aryl chlorides, it can still be challenged by highly deactivated or sterically encumbered substrates.
The Advent of Bulky, Electron-Rich Phosphine Ligands: The Buchwald Ligands
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized the field of palladium-catalyzed cross-coupling. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, form highly active catalysts capable of coupling even the most challenging aryl chlorides. These ligands accelerate the rate-limiting oxidative addition step and promote the reductive elimination to afford the desired product.
The following table summarizes the expected performance of these catalyst systems in the Suzuki-Miyaura coupling of an aryl chloride with this compound, based on data from analogous systems.
| Catalyst System | Typical Catalyst Loading (mol%) | Typical Reaction Conditions | Expected Yield for Deactivated Aryl Chlorides | Key Advantages | Limitations |
| Pd(PPh₃)₄ | 1-5 | Toluene or Dioxane/H₂O, Base (e.g., K₂CO₃, Cs₂CO₃), 80-110 °C, 12-24 h | Low to Moderate | Commercially available, well-established. | Often ineffective for aryl chlorides, requires high temperatures and long reaction times. |
| Pd(dppf)Cl₂ | 1-3 | Toluene or Dioxane/H₂O, Base (e.g., K₂CO₃, Cs₂CO₃), 80-110 °C, 8-16 h | Moderate | More robust than Pd(PPh₃)₄, good for a range of substrates. | Can be inefficient for highly deactivated or sterically hindered aryl chlorides. |
| Pd(OAc)₂ / SPhos or XPhos | 0.5-2 | Toluene or Dioxane/H₂O, Base (e.g., K₃PO₄, CsF), 80-100 °C, 2-12 h | High to Excellent | Highly active for aryl chlorides, broad substrate scope, lower catalyst loadings. | Ligands are more expensive than traditional phosphines. |
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
A Senior Application Scientist's Guide to the Computational Analysis of Substituted Phenylboronic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, substituted phenylboronic acids have established themselves as indispensable reagents. Their prominence is centrally linked to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical and materials science research. The reactivity of these organoboron compounds, however, is not uniform; it is exquisitely modulated by the nature and position of substituents on the phenyl ring. Understanding and predicting these substituent effects is paramount for reaction optimization, catalyst design, and the rational design of novel therapeutics and functional materials.
This guide provides an in-depth, comparative analysis of the reactivity of substituted phenylboronic acids, grounded in computational chemistry. We will explore the causal relationships between substituent electronic and steric properties and their impact on key reaction steps, supported by experimental data. This document is designed to be a practical resource, offering not only a theoretical framework but also actionable protocols for both computational and experimental workflows.
The Heart of the Matter: Computational Approaches to Unraveling Reactivity
At the forefront of modern chemical research, computational modeling, particularly Density Functional Theory (DFT), has become an invaluable tool for dissecting complex reaction mechanisms at the molecular level.[1][2][3] For substituted phenylboronic acids, DFT calculations allow us to probe the intricate dance of electrons and atoms during a chemical transformation, providing insights that are often difficult, if not impossible, to obtain through experimentation alone.
The power of computational analysis lies in its ability to quantify the energetic landscape of a reaction. By calculating the energies of reactants, intermediates, transition states, and products, we can determine key thermodynamic and kinetic parameters that govern reactivity. These include:
-
Activation Energies (ΔG‡): The energy barrier that must be overcome for a reaction to proceed. Lower activation energies correspond to faster reaction rates.
-
Reaction Energies (ΔG): The overall energy change of a reaction, indicating its thermodynamic favorability.
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles of molecules and transition states, which provide structural insights into the reaction mechanism.
-
Electronic Properties: Atomic charges, molecular orbital energies (HOMO-LUMO gaps), and electrostatic potentials, which help to explain the electronic effects of substituents.[4]
A Comparative Analysis of Substituent Effects on Phenylboronic Acid Reactivity
The reactivity of a substituted phenylboronic acid in a reaction like the Suzuki-Miyaura coupling is predominantly influenced by two key factors: the acidity of the boronic acid and the nucleophilicity of the ipso-carbon atom of the phenyl ring. Substituents on the phenyl ring can dramatically alter these properties through inductive and resonance effects.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
A fundamental principle governing the reactivity of substituted phenylboronic acids is the electronic nature of the substituent. This can be broadly categorized into electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density on the phenyl ring. This has a dual effect. Firstly, it increases the nucleophilicity of the ipso-carbon, which can facilitate the crucial transmetalation step in cross-coupling reactions.[5] Secondly, by donating electron density to the boron atom, EDGs can decrease the Lewis acidity of the boronic acid.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halides (-F, -Cl, -Br) pull electron density away from the phenyl ring. This decreases the nucleophilicity of the ipso-carbon, potentially slowing down the transmetalation step. However, the increased Lewis acidity of the boron atom can enhance its interaction with the base and the metal catalyst.[6]
The interplay of these effects is complex and often reaction-dependent. Computational studies have been instrumental in dissecting these opposing influences. For instance, in the context of protodeboronation, a common decomposition pathway for arylboronic acids, a "V-shaped" Hammett plot has been observed, indicating a change in the rate-determining step based on the electronic nature of the substituent.[6]
Positional Isomerism: The Ortho, Meta, and Para Effect
The position of the substituent on the phenyl ring is as critical as its electronic nature.
-
Para-Substituents: These substituents exert their electronic effects (both inductive and resonance) most directly on the boron atom and the ipso-carbon. Their influence on reactivity is often the most straightforward to rationalize.
-
Meta-Substituents: The influence of meta-substituents is primarily through inductive effects, as resonance effects are not transmitted to the ipso-carbon or the boron atom from this position.
-
Ortho-Substituents: Ortho-substituents introduce steric hindrance in addition to their electronic effects. This steric clash can impede the approach of the catalyst and other reagents to the boronic acid moiety, often leading to a decrease in reaction rates. However, in some cases, ortho-substituents can also lead to unique reactivity through intramolecular interactions. For example, ortho-fluorophenylboronic acids can form intramolecular B-O-H···F hydrogen bonds.[7]
A Quantitative Comparison: Insights from Computational and Experimental Data
To provide a clearer, quantitative comparison, the following table summarizes representative computational and experimental data on the reactivity of substituted phenylboronic acids.
| Substituent (Position) | Hammett Parameter (σ) | Calculated pKa | Relative Reaction Rate (Experimental) | Calculated Activation Energy (Transmetalation) |
| -H (Unsubstituted) | 0.00 | ~8.8 | 1.0 | Reference |
| -OCH₃ (para) | -0.27 | ~9.2 | > 1.0 | Lower |
| -CH₃ (para) | -0.17 | ~9.0 | > 1.0 | Lower |
| -Cl (para) | 0.23 | ~8.3 | < 1.0 | Higher |
| -NO₂ (para) | 0.78 | ~7.2 | << 1.0 | Significantly Higher |
| -F (ortho) | - | ~8.0 | Variable (Steric Effects) | Higher (Steric Hindrance) |
Note: The values presented are illustrative and can vary depending on the specific reaction conditions and computational methods employed. The Hammett parameters provide a measure of the electronic effect of the substituent.[8][9] The pKa values indicate the acidity of the boronic acid.[10][11]
Practical Guidance: A Step-by-Step Computational Workflow
For researchers wishing to perform their own computational studies on the reactivity of substituted phenylboronic acids, the following workflow provides a robust starting point.
Diagram: Computational Workflow for Reactivity Prediction
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. [3]
Experimental Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol). [12] * Add the chosen solvent (e.g., a mixture of toluene and water).
-
-
Addition of Boronic Acid:
-
In a separate vial, dissolve the substituted phenylboronic acid (1.1 mmol) in a small amount of the reaction solvent.
-
Add the boronic acid solution to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method such as column chromatography or recrystallization.
-
By running parallel reactions with different substituted phenylboronic acids under identical conditions, a direct comparison of their relative reactivities can be made by comparing reaction times or product yields.
Conclusion
The reactivity of substituted phenylboronic acids is a finely tuned interplay of electronic and steric factors. Computational chemistry, particularly DFT, provides a powerful lens through which to view and predict these effects, offering invaluable guidance for synthetic chemists. By combining the predictive power of in silico modeling with rigorous experimental validation, researchers can accelerate the discovery and development of new chemical entities, from life-saving drugs to cutting-edge materials. This guide has provided a framework for understanding and investigating the reactivity of this important class of compounds, empowering researchers to make more informed decisions in their synthetic endeavors.
References
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society.
- A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry.
- Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls.
- Suzuki–Miyaura coupling revisited: an integrated comput
- Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. The Journal of Organic Chemistry.
- On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI.
- Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activ
- A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach.
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
- A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. Science Publishing Group.
- Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands.
- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics.
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to c
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
- 26.
- Correlation Between Parameters Related to Intramolecular Hydrogen Bond Strength and Hammett Constant in Para Substituted Benzoylacetone: A Theoretical and Experimental Study. Oriental Journal of Chemistry.
Sources
- 1. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Correlation Between Parameters Related to Intramolecular Hydrogen Bond Strength and Hammett Constant in Para Substituted Benzoylacetone: A Theoretical and Experimental Study – Oriental Journal of Chemistry [orientjchem.org]
- 10. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
